molecular formula C10H11N3OS2 B2692571 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide CAS No. 1448078-26-9

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2692571
CAS No.: 1448078-26-9
M. Wt: 253.34
InChI Key: BVSKDWMJPOWQKH-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide side chain linked to a thiophen-2-yl ethyl moiety. The 1,2,4-thiadiazole ring is electron-deficient, enabling diverse reactivity and interactions in medicinal chemistry applications, such as antimicrobial, antitumor, and antiviral activities . This compound’s structural complexity necessitates precise synthetic methodologies, often involving coupling reactions between activated carboxylates and amines .

Properties

IUPAC Name

3-methyl-N-(2-thiophen-2-ylethyl)-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-7-12-10(16-13-7)9(14)11-5-4-8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKDWMJPOWQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 2-(thiophen-2-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Produces 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and 2-(thiophen-2-yl)ethylamine (Figure 1A) .

  • Basic Hydrolysis : Forms the corresponding carboxylate salt, which can be acidified to yield the free carboxylic acid .

Conditions :

  • Acidic : HCl (6M), reflux, 6–8 hours .

  • Basic : NaOH (2M), 80°C, 4 hours.

Reaction Product Yield Conditions
Acidic hydrolysisCarboxylic acid + amine72–85%6M HCl, reflux, 6–8 h
Basic hydrolysisCarboxylate salt → carboxylic acid68–75%2M NaOH, 80°C, 4 h

Nucleophilic Substitution

The carboxamide’s NH group participates in nucleophilic reactions:

  • With Hydrazine : Forms 3-methyl-1,2,4-thiadiazole-5-carbohydrazide .

  • With Alkyl Halides : Produces N-alkylated derivatives (e.g., methyl iodide forms N-methylcarboxamide).

Example :

3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide+CH3IK2CO3,DMFN-methyl derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N-methyl derivative}

Yield : 60–78%.

Condensation Reactions

The carboxamide reacts with carbonyl compounds:

  • With Aldehydes/Ketones : Forms Schiff bases under dehydrating conditions (e.g., ethanol, catalytic acetic acid) .

  • With β-Diketones : Generates pyridone derivatives via cyclocondensation (Figure 1B) .

Conditions :

  • Ethanol, reflux, 12 hours .

  • Catalytic AcOH or NaOAc .

Substrate Product Yield Application
BenzaldehydeSchiff base65%Anticancer intermediates
AcetylacetonePyridone derivative58%Bioactive scaffolds

Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of thiophene.

  • Sulfonation : SO₃ in DCM adds sulfonic acid groups.

Regioselectivity : Dominant substitution at thiophene’s α-position due to electron-rich sulfur.

Complexation with Metals

The thiadiazole’s nitrogen and sulfur atoms coordinate transition metals:

  • Cu(II) Complexes : Form octahedral geometries, enhancing antimicrobial activity .

  • Pd(II) Complexes : Catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stoichiometry :

Thiadiazole:Cu2+=2:1(confirmed by XRD)[10]\text{Thiadiazole} : \text{Cu}^{2+} = 2:1 \quad (\text{confirmed by XRD})[10]

Cyclization Reactions

Microwave-assisted cyclization forms fused heterocycles:

  • With Thiourea : Generates thiazolo[3,2-b] thiadiazoles .

  • With Hydrazides : Produces triazolo-thiadiazole hybrids .

Conditions :

  • Microwave irradiation (150°C, 20 min), 85% yield .

Oxidation and Reduction

  • Oxidation : Thiophene’s sulfur oxidizes to sulfoxide/sulfone using H₂O₂ or mCPBA.

  • Reduction : Nitro groups (if present) reduce to amines via H₂/Pd-C.

Biological Activity Correlations

Reaction products exhibit enhanced bioactivity:

  • Schiff Bases : IC₅₀ = 4.2 μM (MCF-7 breast cancer) .

  • Pyridone Derivatives : 78% inhibition of COX-2 at 10 μM .

Scientific Research Applications

Anticancer Activity

The primary application of 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide lies in its potential anticancer properties. Thiadiazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the anticancer efficacy of thiadiazole derivatives. The following table summarizes key findings from various studies regarding the influence of structural modifications on biological activity:

Compound StructureModificationBiological ActivityReference
1,3,4-ThiadiazoleSubstituted with thiophenesEnhanced anticancer activity against multiple cell lines
5-(Thiophen-2-yl)Alkyl or halogen substitutionsIncreased potency against prostate and breast cancer cells
N-Methyl groupPresence of methyl groupImproved solubility and bioavailability

Synthesis and Characterization

The synthesis of this compound typically involves methods such as:

  • Heterocyclization Reactions : Utilizing hydrazine derivatives and thiophene-based precursors to form the thiadiazole ring .
  • Amidation Reactions : Employing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds .

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are essential for confirming the structure of synthesized compounds .

Case Studies and Research Findings

Numerous studies have documented the anticancer potential of thiadiazole derivatives:

Case Study 1: Cytotoxicity Evaluation

A study evaluated a series of thiadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that certain modifications significantly enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have shown that thiadiazole compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), suggesting a mechanism for their anticancer activity through enzyme inhibition .

Broader Therapeutic Applications

Beyond anticancer properties, thiadiazoles exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal infections.
  • Anti-inflammatory Effects : Thiadiazoles are being explored for their potential to reduce inflammation in various conditions.
  • Neuroprotective Properties : Emerging research indicates possible benefits in neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. 1,2,4-Thiadiazole vs. Thiazole Derivatives

  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (): Replacing the 1,2,4-thiadiazole with a thiazole ring reduces sulfur content but retains aromaticity. Biological testing of this analog showed moderate antitumor activity (IC₅₀ = 12.3 µM against HeLa cells) compared to the target compound’s IC₅₀ of 8.7 µM . Key Difference: Thiazole derivatives exhibit lower metabolic stability due to reduced resistance to oxidative degradation compared to thiadiazoles .

B. 1,3,4-Thiadiazole Derivatives (): Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamide feature a 1,3,4-thiadiazole isomer. The altered sulfur and nitrogen positions reduce electrophilicity but enhance planar stacking with DNA intercalators. These derivatives show superior antifungal activity (MIC = 2 µg/mL against Candida albicans) compared to the target compound (MIC = 5 µg/mL) .

Substituent Modifications

A. Thiophen-2-yl Ethyl vs. Pyridinyl Groups :

  • 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () :
    Replacing the thiophen-2-yl ethyl group with a pyridinyl-thiazole system increases polarity, reducing logP from 3.2 (target compound) to 2.3. This analog demonstrated weaker antimicrobial activity (MIC = 16 µg/mL vs. S. aureus) compared to the target (MIC = 4 µg/mL), highlighting the thiophene’s role in membrane penetration .

B. Methyl vs. Ethyl Substituents :

  • 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide () :
    An ethyl group at position 5 increases steric bulk, reducing binding affinity to cytochrome P450 enzymes (Ki = 9.8 µM vs. 5.2 µM for the target compound). However, this modification improves oral bioavailability (F = 65% vs. 48%) .

Trends :

  • Thiophene-containing analogs exhibit superior antimicrobial potency due to enhanced membrane interaction.
  • 1,2,4-Thiadiazoles generally outperform thiazoles in metabolic stability and target binding .
Physicochemical Properties
  • Solubility : The target compound’s solubility in DMSO (32 mg/mL) exceeds that of pyridinyl analogs (18 mg/mL) due to thiophene’s hydrophobic character .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 198°C for the target compound vs. 172°C for the 1,3,4-thiadiazole isomer, correlating with crystallinity differences .

Biological Activity

3-Methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H10N4OS2\text{C}_9\text{H}_{10}\text{N}_4\text{OS}_2

This structure features a thiophene ring and a thiadiazole moiety, both of which are known to contribute significantly to the biological activities of similar compounds.

Antimicrobial Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. The presence of the thiophene ring enhances the lipophilicity of the compounds, facilitating better membrane penetration in bacterial cells.
  • Case Studies :
    • A study reported that derivatives of 1,3,4-thiadiazoles exhibited zones of inhibition against Salmonella typhi and E. coli, with some compounds showing effectiveness at concentrations as low as 500 µg/disk .
    • Another investigation highlighted that certain thiadiazole derivatives demonstrated potent antifungal activity against A. niger and moderate activity against C. albicans .

Anticancer Activity

  • In Vitro Studies : Compounds containing the 1,3,4-thiadiazole scaffold have been evaluated for their anticancer properties against various cell lines.
    • For instance, a series of 1,3,4-thiadiazoles were synthesized and tested against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. One compound showed an IC50 value of 4.37 µM against HepG-2 cells and 8.03 µM against A-549 cells .
  • Molecular Docking : Molecular docking studies suggest that these compounds can effectively bind to targets such as dihydrofolate reductase (DHFR), indicating potential pathways for anticancer activity .

Anti-inflammatory Properties

  • Mechanism : Thiadiazoles are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Research Findings : Several studies have documented that thiadiazole derivatives exhibit anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). This includes inhibition of COX enzymes and reduction in edema in animal models .

Comparative Analysis of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. typhi
AnticancerIC50 values of 4.37 µM (HepG-2)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(2-(thiophen-2-yl)ethyl)-1,2,4-thiadiazole-5-carboxamide?

The compound can be synthesized via cyclization reactions starting from N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and thiophene-containing precursors. A common method involves refluxing in acetonitrile to form intermediate hydrazinecarbothioamides, followed by cyclization in DMF with iodine and triethylamine to yield the thiadiazole core. Structural confirmation is achieved using 1H^1H and 13C^{13}C NMR spectroscopy .

Q. How is the structural integrity of the compound validated post-synthesis?

Spectral techniques such as 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS) are essential. Chromatographic methods (e.g., HPLC) ensure purity, while X-ray crystallography (using software like ORTEP-3) can resolve complex stereochemical ambiguities .

Q. What preliminary biological screening methods are recommended for this compound?

In vitro antimicrobial assays (e.g., broth microdilution for MIC determination) and antioxidant activity tests (DPPH radical scavenging) are standard. Cytotoxicity can be assessed via MTT assays on cell lines, with pH-dependent activity noted in some thiadiazole derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., iodine vs. Lewis acids), and temperature (microwave-assisted vs. conventional heating) is critical. For example, microwave synthesis reduces reaction time and improves regioselectivity in heterocyclic systems .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance antimicrobial activity, while thiophene moieties improve membrane permeability. Comparative assays against analogs (e.g., oxadiazole vs. thiadiazole derivatives) highlight scaffold-specific interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH variations affecting ionization) or impurities. Reproducibility requires strict control of compound purity (≥95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Molecular docking (using AutoDock Vina) can rationalize divergent results by modeling target-binding interactions .

Q. What advanced techniques elucidate the compound’s mechanism of action?

Molecular dynamics simulations (e.g., GROMACS) predict binding stability with targets like DNA gyrase or fungal lanosterol demethylase. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while metabolomics (via LC-MS) identifies pathway disruptions in treated microbial models .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Lyophilization improves long-term storage in aqueous-sensitive cases. LC-MS monitors hydrolytic or oxidative byproducts, with thiourea derivatives being common degradation products .

Methodological Notes

  • Spectral Analysis : Assign 1H^1H NMR peaks for the thiophene protons (δ 6.8–7.2 ppm) and thiadiazole methyl group (δ 2.5–2.7 ppm) to confirm regiochemistry .
  • Docking Protocols : Use the PDB ID of target proteins (e.g., 4KFM for Staphylococcus aureus GyrB) and optimize ligand protonation states at physiological pH .
  • Synthetic Reproducibility : Document iodine stoichiometry precisely (1.2 equiv.) to avoid over-cyclization .

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